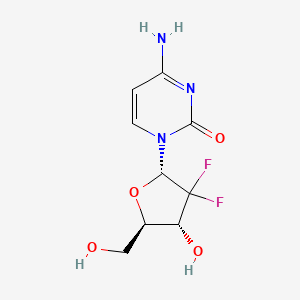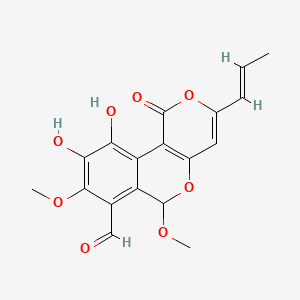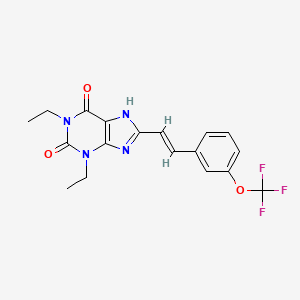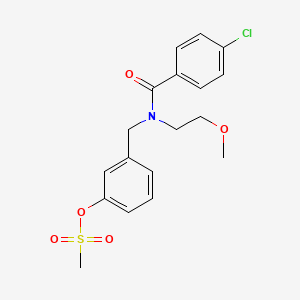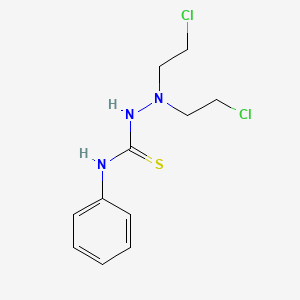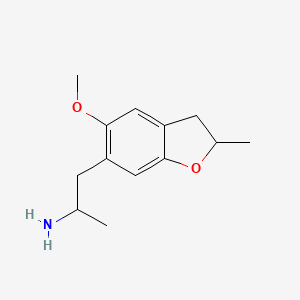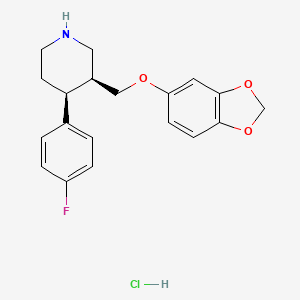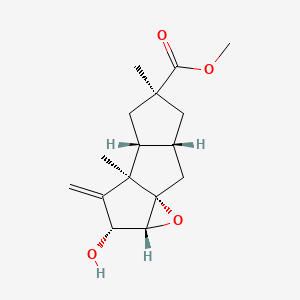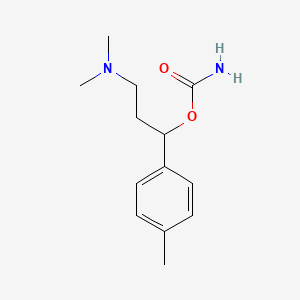
alpha-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester) is a complex organic compound that features a carbamate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester) typically involves the reaction of p-methylbenzyl alcohol with a carbamoyl chloride derivative in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Base: Common bases include triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate ester into primary amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various carbamate derivatives.
Scientific Research Applications
Alpha-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of alpha-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester) involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
- Beta-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester)
- Gamma-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester)
- Delta-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester)
Uniqueness
Alpha-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester) is unique due to its specific structural configuration, which influences its reactivity and interaction with biological targets. Compared to its beta, gamma, and delta analogs, the alpha compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in research and development.
Properties
CAS No. |
88384-37-6 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
[3-(dimethylamino)-1-(4-methylphenyl)propyl] carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-10-4-6-11(7-5-10)12(17-13(14)16)8-9-15(2)3/h4-7,12H,8-9H2,1-3H3,(H2,14,16) |
InChI Key |
GSSZSMVRFYOTFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCN(C)C)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


